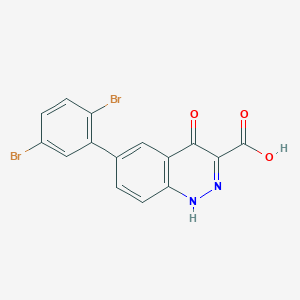
6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a complex organic compound that belongs to the cinnoline family. This compound is characterized by the presence of a dibromophenyl group, a cinnoline core, and a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cinnoline Core: The cinnoline core is formed through a cyclization reaction, often involving the condensation of an appropriate hydrazine derivative with a diketone or a similar compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromine atoms or other functional groups.
Substitution: The bromine atoms in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives, while substitution reactions can introduce a wide variety of functional groups into the phenyl ring.
Scientific Research Applications
6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but common pathways include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to a disruption of metabolic processes.
DNA Interaction: It may interact with DNA, leading to changes in gene expression or DNA damage.
Signal Transduction: The compound can affect signal transduction pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,5-Dichlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 6-(2,5-Difluorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
- 6-(2,5-Diiodophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Comparison
Compared to similar compounds, 6-(2,5-Dibromophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can lead to different interactions with biological targets and different reactivity in chemical reactions.
Properties
Molecular Formula |
C15H8Br2N2O3 |
|---|---|
Molecular Weight |
424.04 g/mol |
IUPAC Name |
6-(2,5-dibromophenyl)-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H8Br2N2O3/c16-8-2-3-11(17)9(6-8)7-1-4-12-10(5-7)14(20)13(15(21)22)19-18-12/h1-6H,(H,18,20)(H,21,22) |
InChI Key |
YHRFNDRYFKRJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=C(C=CC(=C3)Br)Br)C(=O)C(=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


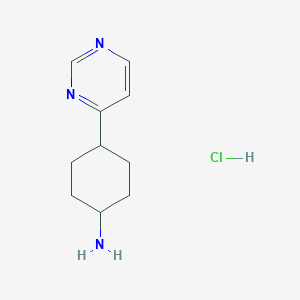
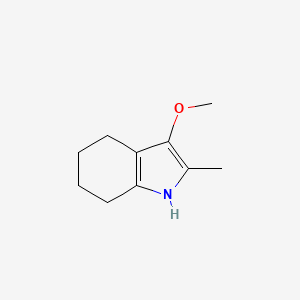
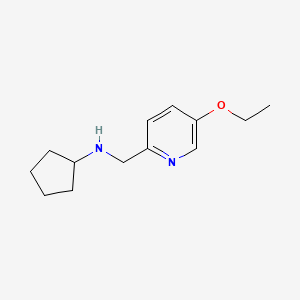
![3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one](/img/structure/B13096917.png)
![[(2r,5s)-5-(4-Amino-5-Fluoro-2-Oxopyrimidin-1(2h)-Yl)-1,3-Oxathiolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B13096928.png)
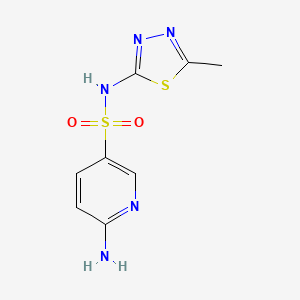

![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

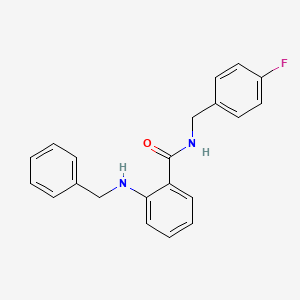
![(S)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13096983.png)
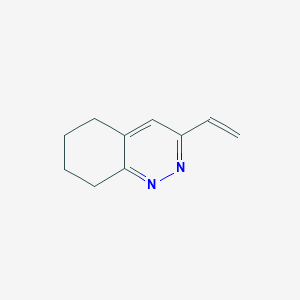
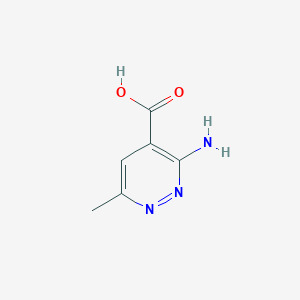
![Ethyl 5-bromo-2-(4-fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13097007.png)
